

physicochemical properties of 5-Bromo-6-chloro-4(3H)-pyrimidinone

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Compound of Interest

Compound Name: 5-Bromo-6-chloro-4(3H)-pyrimidinone

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Bromo-6-chloro-4(3H)-pyrimidinone**

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, halogenated heterocycles serve as foundational scaffolds for developing novel therapeutic agents. Pyrimidinones, in particular, are a privileged structure, forming the core of numerous biologically active compounds.^{[1][2]} This guide provides an in-depth analysis of the physicochemical properties of **5-Bromo-6-chloro-4(3H)-pyrimidinone**, a key intermediate whose unique electronic and steric characteristics make it a valuable building block in synthetic chemistry.

Understanding the fundamental properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in research and development. Properties such as solubility, stability, and acidity directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of any derivative drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the experimental determination of these crucial parameters.

Core Molecular Identity and Structure

The starting point for any physicochemical evaluation is the unambiguous identification and structural elucidation of the compound. **5-Bromo-6-chloro-4(3H)-pyrimidinone** is a disubstituted pyrimidinone, a six-membered heterocyclic ring containing two nitrogen atoms.

The presence of three distinct functionalities—a bromine atom, a chlorine atom, and a pyrimidinone core—creates a molecule with multiple reactive sites. The electron-withdrawing nature of the halogens and the carbonyl group renders the pyrimidine ring electron-deficient, significantly influencing its reactivity, particularly towards nucleophilic substitution.^[3]

Caption: Chemical structure of **5-Bromo-6-chloro-4(3H)-pyrimidinone**.

A summary of its key identifiers is presented below.

Identifier	Value	Source(s)
CAS Number	89089-19-0	^[4] ^[5] ^[6] ^[7]
Molecular Formula	C ₄ H ₂ BrClN ₂ O	^[4] ^[5]
Molecular Weight	209.43 g/mol	^[4]
MDL Number	MFCD09999225	^[4]

Physical State and Thermal Properties

The physical form and thermal stability of a compound are critical for handling, storage, and processing. While specific, experimentally determined melting and boiling points for this exact compound are not consistently published in readily available literature, data from closely related analogues and supplier information suggest it is a solid at ambient temperature.

Methodology for Melting Point Determination

The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

- **Sample Preparation:** A small, finely powdered sample of **5-Bromo-6-chloro-4(3H)-pyrimidinone** is packed into a capillary tube to a height of 2-3 mm.

- **Instrumentation:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating Ramp:** The sample is heated at a rapid rate initially (e.g., 10-15 °C/min) to approach the approximate melting point.
- **Observation:** Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/min to allow for thermal equilibrium.
- **Data Recording:** The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

Causality: The slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Solubility Profile

Solubility is a paramount property in drug development, directly impacting bioavailability and formulation options. The pyrimidinone core contains both hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), suggesting potential solubility in polar solvents.^[8] However, the halogen substituents increase the molecule's lipophilicity. A comprehensive solubility analysis is therefore essential.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent.

- **System Preparation:** An excess amount of solid **5-Bromo-6-chloro-4(3H)-pyrimidinone** is added to a known volume of the test solvent (e.g., water, ethanol, DMSO, PBS buffer at pH 7.4) in a sealed vial.
- **Equilibration:** The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

- **Sample Separation:** The suspension is filtered through a fine-pore filter (e.g., 0.22 μm) or centrifuged to separate the saturated solution from the excess solid.
- **Quantification:** The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Result Expression:** Solubility is reported in units such as mg/mL or $\mu\text{g/mL}$.

Trustworthiness: This protocol is self-validating because the continued presence of excess solid ensures that the solution is truly saturated. Running the experiment for different time points (e.g., 24h and 48h) and obtaining a consistent concentration confirms that equilibrium has been achieved.

Acidity and Basicity (pKa)

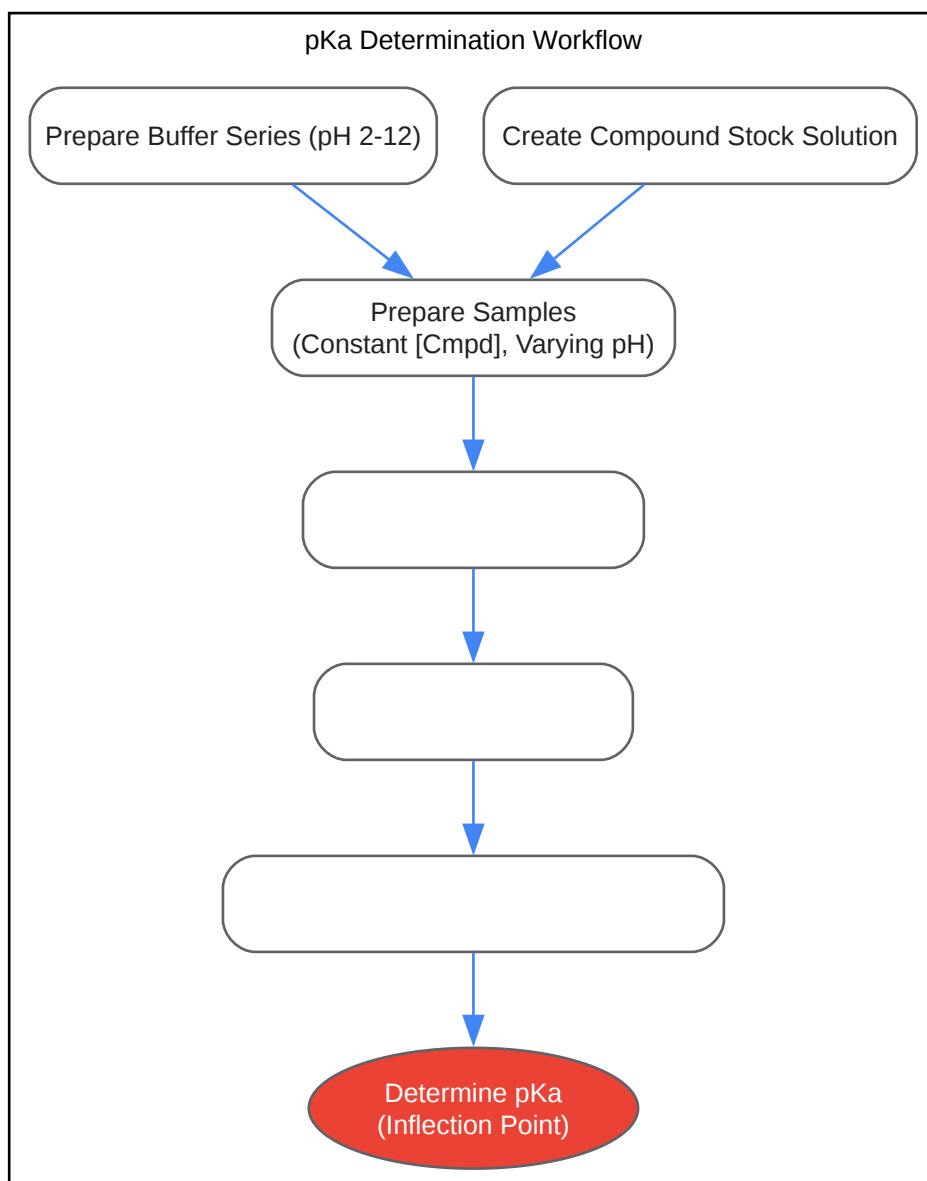
The pKa values of a molecule dictate its ionization state at different pH levels, which profoundly affects its solubility, membrane permeability, and receptor binding. **5-Bromo-6-chloro-4(3H)-pyrimidinone** is an amphoteric molecule, possessing both an acidic proton (on the ring nitrogen) and basic sites (the other ring nitrogen and the carbonyl oxygen). For related 4(3H)-pyrimidinones, the acidic pKa (for the N-H proton) is typically in the range of 8-9, while the basic pKa is around 1-2.^[2]

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.

- **Buffer Preparation:** A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.
- **Stock Solution:** A concentrated stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol or DMSO).
- **Sample Preparation:** A small aliquot of the stock solution is added to each buffer solution to create samples with a constant total compound concentration.

- **Spectral Acquisition:** The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.
- **Data Analysis:** The absorbance at a specific wavelength where the change between ionized and neutral forms is maximal is plotted against pH. The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.



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Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization

Spectroscopic data provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and quality control. While full spectra are available from specialized databases, the expected characteristics can be expertly predicted from the structure.^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be simple. The most prominent signal would be a broad singlet corresponding to the N-H proton, likely in the downfield region (> 8 ppm), with its exact chemical shift and broadness being highly dependent on the solvent and concentration.
- ^{13}C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the pyrimidinone ring. The carbonyl carbon (C4) would be the most downfield signal (~ 160 - 170 ppm). The halogenated carbons (C5 and C6) would appear in the mid-range, and the C2 carbon would be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

- ~ 3200 - 3000 cm^{-1} : A broad band corresponding to the N-H stretching vibration.
- ~ 1700 - 1650 cm^{-1} : A strong, sharp band characteristic of the C=O (amide) stretching vibration.
- ~ 1600 - 1500 cm^{-1} : Bands associated with C=N and C=C stretching within the heterocyclic ring.
- Below 800 cm^{-1} : Absorptions corresponding to C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- **Molecular Ion Peak (M^+):** The key feature in the mass spectrum would be the molecular ion cluster. Due to the presence of two isotopes for both bromine (^{79}Br , ~50.7%; ^{81}Br , ~49.3%) and chlorine (^{35}Cl , ~75.8%; ^{37}Cl , ~24.2%), the molecular ion will appear as a characteristic pattern of peaks. The most abundant peak (M^+) would be at m/z 208 (for $\text{C}_4\text{H}_2^{79}\text{Br}^{35}\text{Cl N}_2\text{O}$). There will be a significant $M+2$ peak (from ^{81}Br or ^{37}Cl) and a smaller $M+4$ peak (from ^{81}Br and ^{37}Cl), creating a unique isotopic signature that confirms the presence of one bromine and one chlorine atom.

Conclusion

5-Bromo-6-chloro-4(3H)-pyrimidinone is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its physicochemical properties, governed by the interplay of its halogen substituents and the pyrimidinone core, are critical to its application. This guide has provided a comprehensive overview of these properties and, crucially, has detailed the robust experimental methodologies required for their determination. By applying these protocols, researchers can ensure the quality and consistency of their starting materials, streamline their synthetic workflows, and build a solid foundation for the development of novel, high-value molecules.

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